Glyceryl-2-13C trihexadecanoate is a stable isotope-labeled triglyceride (tripalmitin) where the central carbon of the glycerol backbone is replaced with a ¹³C isotope. This specific labeling makes it a crucial tool for metabolic research, particularly for tracing the fate of the glycerol backbone during and after triglyceride digestion and absorption. Unlike tracers labeled on the fatty acid chains, this compound allows researchers to differentiate the metabolic pathways of the glycerol component from the fatty acid components using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). [REFS-2, REFS-3]
In metabolic tracing, the position of the isotope label dictates the experimental question that can be answered; therefore, substitutes are not viable. Using unlabeled tripalmitin would make metabolic tracing impossible. Procuring a ¹³C-labeled palmitic acid tracer would only track the fate of the fatty acid, failing to provide any information on the absorption and re-esterification of the glycerol backbone. [1] Pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoglyceride which is a primary absorption product. [2] Therefore, a tracer with the label on the sn-2 position of the glycerol is essential to track the core monoglyceride unit through absorption into the intestinal cells and its subsequent metabolic fate, a task that cannot be accomplished with fatty-acid labeled or sn-1/3 labeled triglycerides. [3]
The primary mechanism of fat absorption involves the hydrolysis of triglycerides into two free fatty acids and a 2-monoglyceride, which is then absorbed by intestinal cells. [1] Studies using doubly labeled glycerides (e.g., ¹⁴C on the fatty acid and tritium on the glycerol) have shown that during the initial period of fat absorption, the isotope ratio in lymph triglycerides closely matches that of the administered 2-monoglyceride, indicating it is absorbed largely intact before re-esterification. [2] Glyceryl-2-¹³C trihexadecanoate is specifically designed to isolate and quantify this pathway, as the ¹³C label remains on the glycerol backbone at the sn-2 position post-hydrolysis.
| Evidence Dimension | Ability to trace the core glyceride unit post-digestion |
| Target Compound Data | Label on the sn-2 position is retained on the absorbed 2-monoglyceride unit. |
| Comparator Or Baseline | Triglycerides labeled on fatty acids or free labeled fatty acids: The label is lost from the glycerol backbone upon hydrolysis, preventing tracking of the monoglyceride pathway. |
| Quantified Difference | Qualitatively distinct; enables measurement of a specific metabolic pathway that is otherwise untraceable. |
| Conditions | In vivo or in vitro models of lipid digestion and absorption. |
For researchers studying lipid absorption, this specific label is required to quantify the contribution of the monoglyceride pathway versus complete hydrolysis and de novo synthesis.
In stable isotope resolved metabolomics (SIRM), labeling the glycerol backbone allows for distinct tracking of its incorporation into newly synthesized glycerolipids, separate from the fatty acid pools. For example, studies using [U-¹³C₃]glycerol tracers can distinguish the direct pathway of glycerol incorporation into triglycerides from indirect pathways involving mitochondrial metabolism. [1] Glyceryl-2-¹³C trihexadecanoate provides a way to deliver this labeled glycerol backbone in a physiologically relevant form (as a triglyceride), allowing researchers to trace its path into various lipid pools post-digestion without confounding signals from labeled fatty acids.
| Evidence Dimension | Metabolic pathway resolution |
| Target Compound Data | Provides a specific ¹³C signal for the glycerol backbone in downstream lipid species (e.g., triglycerides, phospholipids). |
| Comparator Or Baseline | ¹³C-labeled fatty acids: Only track the fate of the acyl chains, providing no information on the glycerol backbone's contribution to de novo lipogenesis or re-esterification. |
| Quantified Difference | Enables resolution of glycerol backbone turnover. Studies using glycerol tracers have measured >50% enrichment in the glycerol subunits of lipids, while fatty acid chain labeling was much lower (~4-5%), demonstrating the distinct metabolic activities that can be measured. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891461/" target="_blank">2</a>] |
| Conditions | Cell culture or in vivo studies analyzed by NMR or mass spectrometry. |
This compound is essential for accurately quantifying glycerol backbone kinetics and its contribution to lipid synthesis, a critical factor in studies of obesity, diabetes, and metabolic syndrome.
Quantitative metabolomics and lipidomics studies rely on isotopically labeled compounds with high chemical and isotopic purity to serve as reliable tracers and internal standards. The synthesis of positionally specific labeled lipids is controlled to ensure the label is in the correct location and that isotopic enrichment is high (e.g., >98%). This minimizes analytical ambiguity and ensures that the detected signal originates exclusively from the intended tracer, preventing misinterpretation of metabolic flux data. Using a poorly characterized or low-purity tracer would introduce significant variability and potential artifacts, compromising the integrity of the experiment.
| Evidence Dimension | Isotopic and Positional Purity |
| Target Compound Data | Typically >98% isotopic enrichment and confirmed positional labeling via NMR and/or high-resolution mass spectrometry. |
| Comparator Or Baseline | Crude or unverified labeled mixtures: Isotopic enrichment and positional identity are unknown, leading to unreliable and non-reproducible quantitative results. |
| Quantified Difference | The difference between a validated tracer and an uncharacterized one is the ability to perform a valid, reproducible quantitative experiment. |
| Conditions | Mass spectrometry or NMR-based quantitative metabolic flux analysis. |
Procuring a compound with certified high isotopic and positional purity is a critical risk-mitigation step for ensuring the validity and reproducibility of expensive and time-consuming metabolic studies.
This compound is the right choice for in vivo studies designed to measure the relative importance of the 2-monoglyceride absorption pathway compared to complete hydrolysis. By tracking the ¹³C-labeled glycerol backbone into chylomicron triglycerides, researchers can directly quantify how much of the absorbed fat retains its original glyceride structure. [1]
For investigating how the glycerol component of dietary triglycerides is processed by the liver and peripheral tissues after a meal. The specific sn-2 label allows for unambiguous tracking of the glyceride backbone as it is incorporated into VLDL or stored in adipose tissue, providing insights into metabolic diseases characterized by disrupted triglyceride metabolism. [2]
Used as a tracer in cell culture or animal models to study the dynamics of glycerolipid synthesis. The ¹³C label from the glycerol backbone can be traced into various lipid classes (triglycerides, phospholipids), allowing for precise flux measurements through different biosynthetic pathways using mass spectrometry or NMR. [3]